2-(2-Chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile
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Overview
Description
2-(2-chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
The structural parameters of related compounds have been determined using DFT (Density Functional Theory) calculations. These studies are vital for understanding the molecular structure, electronic interactions, and spectroscopic properties of such compounds, which can be crucial for various scientific applications (Wazzan et al., 2016).
Synthesis and Biological Evaluation
Studies on the synthesis of heterobicyclic systems containing related moieties have been conducted. These syntheses aim to establish a relation between structure and activities, potentially leading to new applications in the field of medicinal chemistry and drug design (Abdel-Monem, 2004).
Reactivity in Multicomponent Reactions
Research on the reactivity of compounds with similar structures in multicomponent reactions has been explored. These studies help in understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Sakhno et al., 2011).
Synthesis of Extended Oxazoles
The synthesis of extended oxazoles, which are structurally similar, demonstrates the potential for creating a variety of derivatives. These derivatives could be significant in various fields, including material science and pharmaceutical research (Patil & Luzzio, 2016).
Synthesis and Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. This research is crucial for discovering new antimicrobial agents and understanding the structure-activity relationship (Hussein et al., 2015).
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H14ClN3O/c1-9(2)8-17-14-12(7-16)18-13(19-14)10-5-3-4-6-11(10)15/h3-6,9,17H,8H2,1-2H3 |
InChI Key |
NOIRNXCAWABLAT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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